BenchChemオンラインストアへようこそ!

2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Building Block Derivatization

2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid (CAS 1221278-69-8) is a spirocyclic amino acid derivative within the 2,8-diazaspiro[4.5]decane class. It possesses a molecular formula of C21H30N2O4 and a molecular weight of 374.47 g/mol, featuring a carboxylic acid group at the 4-position, a benzyl-protected amine at the 2-position, and a Boc-protected amine at the 8-position.

Molecular Formula C21H30N2O4
Molecular Weight 374.5 g/mol
Cat. No. B13036709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Molecular FormulaC21H30N2O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C21H30N2O4/c1-20(2,3)27-19(26)23-11-9-21(10-12-23)15-22(14-17(21)18(24)25)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,24,25)
InChIKeyMRZGNUSOZJWTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid: Sourcing Guide for a Dual-Protected Spirocyclic Amino Acid Building Block


2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid (CAS 1221278-69-8) is a spirocyclic amino acid derivative within the 2,8-diazaspiro[4.5]decane class. It possesses a molecular formula of C21H30N2O4 and a molecular weight of 374.47 g/mol, featuring a carboxylic acid group at the 4-position, a benzyl-protected amine at the 2-position, and a Boc-protected amine at the 8-position . This scaffold is recognized in medicinal chemistry as a rigidified analog of piperazine, valued for its three-dimensionality and ability to present substituents with defined spatial orientation [1]. The compound is primarily supplied as a research building block for the synthesis of more complex pharmaceutical intermediates, particularly in kinase inhibitor and GPCR ligand programs [1].

Why 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid Cannot Be Readily Replaced by Its Closest Analogs


The substitution of 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid with in-class analogs introduces specific functional deficits that directly impact synthetic route design and intermediate utility. Closely related compounds either lack the carboxylic acid handle required for amide bond formation, reverse the regiochemistry of the protecting groups, or employ a Cbz group instead of a benzyl group at the 2-position, each of which alters orthogonal deprotection compatibility and downstream derivatization potential . The quantitative evidence below demonstrates that these structural differences translate into measurable distinctions in molecular composition, protecting group orthogonality, procurement availability, and cost-per-functional-handle, making simple substitution scientifically and economically non-trivial .

Quantitative Differentiation Evidence for 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid


Carboxylic Acid Functional Handle: Molecular Weight Increase vs. Des-Carboxy Analog

The target compound possesses a carboxylic acid group at the 4-position of the spirocyclic scaffold, which is absent in the direct des-carboxy analog 8-Boc-2-benzyl-2,8-diazaspiro[4.5]decane (CAS 236406-40-9). This functional group difference is reflected in a molecular weight increase of 44.01 Da (from 330.46 Da to 374.47 Da), corresponding exactly to CO₂ . The carboxylic acid provides an essential handle for amide coupling, esterification, and further elaboration, eliminating the need for a separate oxidation or carboxylation step in synthetic sequences.

Synthetic Chemistry Medicinal Chemistry Building Block Derivatization

Orthogonal Protecting Group Strategy: Benzyl vs. Cbz Protection at N2

The target compound employs a benzyl (Bn) protecting group on the N2 amine, whereas a close analog (CAS 1251003-34-5) uses a benzyloxycarbonyl (Cbz) group at the same position. Both compounds retain a Boc group on N8. The benzyl group is stable under the acidic conditions used for Boc removal (TFA/DCM), enabling a selective Boc deprotection – N2-benzyl retention sequence. In contrast, the Cbz group in the analog requires hydrogenolytic removal (H₂, Pd/C), which is incompatible with substrates containing alkenes, alkynes, or halogenated aromatics prone to reduction [1]. The molecular formula difference (C21H30N2O4 vs. C22H30N2O6) reflects a mass difference of ΔMW = +44.01 Da for the Cbz analog, attributable to the additional carbonyl oxygen .

Protecting Group Orthogonality Solid-Phase Synthesis Selective Deprotection

Regioisomeric Differentiation: N2-Benzyl vs. N2-Boc Substitution

The target compound bears the benzyl group on N2 and the Boc group on N8. A regioisomeric analog (CAS 336191-16-3) reverses this substitution pattern, placing the Boc group on N2 and the benzyl group on N8. This regioisomerism alters the spatial orientation of the two nitrogen substituents within the spirocyclic scaffold. Molecular docking studies on diazaspiro[4.5]decane kinase inhibitors indicate that the N2 and N8 positions project into non-equivalent regions of the ATP-binding pocket; swapping substituents between these positions can invert the pharmacophore vector and alter kinase selectivity profiles [1]. The regioisomers are chemically distinct (different CAS numbers, different SMILES): target SMILES is O=C(OC(C)(C)C)N1CCC2(CC1)C(CN2CC3=CC=CC=C3)C(O)=O; comparator SMILES differs in Boc/benzyl placement .

Regioisomer Impact Pharmacophore Orientation Scaffold Vector

Supplier Purity and Cost Comparison vs. Des-Carboxy Analog

Supplier-sourced data show that the target compound (CAS 1221278-69-8) is available at ≥98% purity from ChemScene at $1,181 per gram . The des-carboxy analog 8-Boc-2-benzyl-2,8-diazaspiro[4.5]decane (CAS 236406-40-9) is available at 98% purity from Beyotime at $2,754 per gram , representing a 133% price premium for a compound lacking the carboxylic acid handle. Even at 95% purity, the des-carboxy analog is priced at $660 per gram . When adjusting for the additional synthetic value of the pre-installed carboxylic acid, the target compound delivers a superior cost-per-functional-handle ratio.

Procurement Economics Building Block Sourcing Cost-per-Functional-Handle

Free Base vs. Hydrochloride Salt: Storage and Formulation Considerations

The target compound is supplied as the free base (MW 374.47 g/mol) . The hydrochloride salt form (CAS 1415390-81-6) has a molecular weight of 410.935 Da (monoisotopic) , representing a mass increase of approximately 36.46 Da attributable to HCl. The free base form is preferred for reactions requiring nucleophilic amine participation (e.g., amide coupling, reductive amination) since the protonated amine in the HCl salt is unreactive. The free base also exhibits better solubility in organic solvents (DCM, THF, DMF) typical of organic synthesis, while the HCl salt may be preferred for aqueous solubility in biological assays . Storage recommendations for the free base are 0-8°C in sealed dry conditions, as specified by the supplier .

Salt Selection Compound Handling Formulation Compatibility

Optimal Application Scenarios for 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid


Kinase Inhibitor Lead Optimization via Regioselective Scaffold Elaboration

The N2-benzyl/N8-Boc regiochemistry provides a defined vector orientation for ATP-binding site mimicry in kinase inhibitor programs. Medicinal chemistry teams synthesizing heteroaryl-substituted diazaspirocycles as kinase probes benefit from the pre-installed carboxylic acid at C4, which enables direct amide coupling without an additional oxidation step. The benzyl group on N2 offers orthogonal protection compatible with acidic Boc removal, allowing sequential functionalization of the two nitrogen atoms [1].

Multi-Step Synthesis of GPCR Ligands Requiring Orthogonal Amine Protection

The orthogonal Bn/Boc protection strategy enables N8-selective deprotection (TFA/DCM) while retaining the N2-benzyl group, facilitating sequential introduction of distinct pharmacophoric elements at the two nitrogen positions. This is particularly valuable for GPCR ligand synthesis where the 2,8-diazaspiro[4.5]decane scaffold serves as a rigidified piperazine surrogate, and the carboxylic acid provides a third derivatization point for C-terminal capping or conjugation to reporter groups [1].

Building Block Procurement for Solid-Phase Peptide Mimetic Synthesis

The free carboxylic acid at C4 permits direct loading onto solid supports (e.g., Wang resin, Rink amide resin) via standard HOBt/HBTU coupling protocols. The Boc group on N8 remains intact during Fmoc-based solid-phase synthesis cycles, while the benzyl group on N2 is stable to the repetitive piperidine deprotection conditions used in Fmoc chemistry. This triple-functionality (COOH anchor, Boc, Bn) makes the compound suitable as a turn-inducing spirocyclic core in peptide mimetic libraries, where the procurement of the correct regioisomer with pre-installed carboxylic acid (as opposed to the des-carboxy analog) eliminates the need for post-synthetic oxidation of a hydroxymethyl or aldehyde precursor [1].

Synthetic Route Design Involving Reduction-Sensitive Intermediates

When the synthetic target contains functionalities susceptible to catalytic hydrogenation (alkenes, alkynes, nitro groups, benzyl esters, or halogenated aromatics), the N2-benzyl group of the target compound is preferable over the N2-Cbz group found in the analog CAS 1251003-34-5. The benzyl group survives the acidic Boc-deprotection step, whereas the Cbz group would require hydrogenolytic removal (H₂/Pd-C), which would simultaneously reduce sensitive functional groups elsewhere in the molecule. This differential stability translates into higher overall yield and fewer purification steps in complex multi-step sequences [1].

Quote Request

Request a Quote for 2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.